molecular formula C13H18F3N3O B1438715 1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]- CAS No. 1155571-05-3

1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-

Cat. No.: B1438715
CAS No.: 1155571-05-3
M. Wt: 289.3 g/mol
InChI Key: MWAHENXNDPXVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]- (CAS: 132623-05-3) is a piperazine derivative characterized by a piperazine ring substituted with an ethanol group at position 1 and a 4-amino-3-(trifluoromethyl)phenyl moiety at position 4 .

Properties

IUPAC Name

2-[4-[4-amino-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O/c14-13(15,16)11-9-10(1-2-12(11)17)19-5-3-18(4-6-19)7-8-20/h1-2,9,20H,3-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAHENXNDPXVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 1-(3-(Trifluoromethyl)phenyl)piperazine with 2-Chloroethanol

A primary method involves the alkylation of 1-(3-(trifluoromethyl)phenyl)piperazine with 2-chloroethanol or similar haloalkyl alcohols to introduce the hydroxyethyl group on the piperazine nitrogen. This reaction typically proceeds under basic conditions to facilitate nucleophilic substitution on the chloroalkyl reagent.

  • The reaction can be performed in polar solvents such as ethanol or dichloromethane, sometimes under reflux to improve yields.

  • The hydroxyethylated piperazine intermediate can then be purified by crystallization or chromatography.

Buchwald–Hartwig Amination and Palladium-Catalyzed Coupling

  • The Buchwald–Hartwig amination is used to couple N-Boc-piperazine with brominated aromatic compounds bearing trifluoromethyl substituents, followed by acidic deprotection to yield the desired piperazine derivative with aromatic substitution.

  • Alternative Pd-catalyzed methods use 2-bromophenylpiperazine and thiophenol derivatives to achieve high yields (up to 95%) of arylated piperazines without the need for expensive chromatographic purification.

Thiocarbonyldiimidazole-Assisted Coupling

  • For carbothioamide derivatives related to the target compound, coupling of 1-(3-(trifluoromethyl)phenyl)piperazine with substituted pyridinyl amines using 1,1′-thiocarbonyldiimidazole at moderate temperatures (around 40 °C) has been demonstrated.

  • This method allows the synthesis of a library of compounds with varied aromatic substitutions and has been optimized for reaction time and yield.

Reflux with Ethyl Isothiocyanate Followed by Crystallization

  • A specific preparation involves refluxing 1-(3-trifluoromethylphenyl)piperazine with ethyl isothiocyanate in ethanol for 1 hour, followed by aqueous workup and crystallization from aqueous ethanol, yielding high purity products with yields around 94%.

Synthesis of N-(2-Hydroxyethyl)piperazine Intermediate

  • The hydroxyethyl piperazine moiety can be synthesized industrially by reacting 2-chlorohydrin with 2-molindone to form 2-keto-4-(2-hydroxyethyl)-morpholine, which upon reaction with ammonia yields 1-(2-hydroxyethyl)piperazine.

  • This intermediate is crucial for further alkylation or coupling steps to build the final compound.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes Reference
Alkylation of 1-(3-(trifluoromethyl)phenyl)piperazine with 2-chloroethanol Base, ethanol or dichloromethane, reflux Moderate Straightforward nucleophilic substitution
Buchwald–Hartwig amination N-Boc-piperazine, brominated aromatic, Pd catalyst 66-95 High yields with Pd catalysis, selective arylation
Pd-catalyzed coupling with thiophenol 2-bromophenylpiperazine, Pd or Cu salts, ligand Up to 95 Avoids expensive purification
Thiocarbonyldiimidazole-assisted coupling 1-(3-(trifluoromethyl)phenyl)piperazine, pyridinyl amines, 40 °C Not specified Enables library synthesis of analogues
Reflux with ethyl isothiocyanate Ethanol, reflux 1 h, aqueous workup 94 High purity crystalline product
Synthesis of N-(2-hydroxyethyl)piperazine 2-chlorohydrin, 2-molindone, ammonia High Industrially scalable intermediate synthesis

Research Findings and Optimization Notes

  • Use of ethanol as solvent instead of dichloromethane has been reported to improve yields in some coupling reactions involving piperazine derivatives.

  • The Buchwald–Hartwig reaction using iodo derivatives and unprotected piperazine with copper salts and 2-phenylphenol as ligand significantly increases yield compared to brominated substrates.

  • Crystallization from aqueous ethanol after reflux steps provides a convenient purification method yielding high purity products without extensive chromatographic separation.

  • The hydroxyethylation step is key to introducing the 1-piperazineethanol moiety and can be efficiently performed via alkylation or by preparing N-(2-hydroxyethyl)piperazine as an intermediate.

Chemical Reactions Analysis

1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group on the phenyl ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

    Cyclization: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Medicinal Chemistry

1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]- has been investigated for its potential therapeutic uses, particularly as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant-like effects in animal models. The trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved pharmacological profiles .
  • Anticancer Properties : Studies have shown that compounds containing piperazine moieties can inhibit cancer cell proliferation. This compound's unique structure may allow it to interact with specific cellular pathways involved in tumor growth .

Material Science

The unique chemical structure of 1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]- allows for its application in the development of advanced materials.

  • Polymer Additives : The compound can be utilized as an additive in polymers to improve mechanical properties and thermal stability. Its polar functional groups can enhance adhesion between polymer matrices and fillers .
  • Coatings and Adhesives : The compound’s properties make it suitable for use in coatings that require durability and resistance to environmental factors. Its incorporation into adhesive formulations may improve bonding strength and longevity .

Data Tables

Application AreaSpecific Use Case
Medicinal ChemistryAntidepressant activity
Anticancer properties
Material SciencePolymer additives
Coatings and adhesives

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal evaluated the antidepressant effects of various piperazine derivatives, including compounds similar to 1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-. The results indicated significant improvements in behavioral tests in rodent models, suggesting a potential pathway for further drug development .

Case Study 2: Polymer Enhancement

Research conducted on the use of piperazine derivatives as polymer additives demonstrated enhanced mechanical properties in composite materials. The study showed that incorporating this compound into a polymer matrix increased tensile strength by up to 30% compared to standard formulations .

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets. The amino group can form hydrogen bonds with biological molecules, further influencing its activity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features of the Target Compound:
  • Piperazine core : Facilitates receptor binding via nitrogen atoms.
  • Ethanol side chain: Enhances solubility and hydrogen-bonding capacity.
  • 4-Amino-3-(trifluoromethyl)phenyl substituent: Provides steric bulk and electron-withdrawing effects.
Comparative Analysis of Analogues:
Compound Name/CAS/ID Structural Variations vs. Target Compound Key Functional Groups/Substituents
Lu 18-012 (tefludazine) Indan-1-yl group replaces ethanol; 4-fluorophenyl present Trans-3-(4-fluorophenyl)-6-(trifluoromethyl)indan-1-yl
MK29 (RTC12) Acetyl group replaces ethanol; 4-(trifluoromethyl)phenyl 1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone
Sch-350634 Piperidine and pyridinyl substituents 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methylpiperidine
UDO Pyridin-3-yl and chlorophenyl groups (S)-(4-chlorophenyl)-2-(pyridin-3-yl)ethanone
MK41 (RTC20) Thiophen-2-ylbutanoyl group replaces ethanol 4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

Key Observations :

  • Ethanol vs. Carbonyl Groups: Ethanol-containing derivatives (e.g., target compound, tefludazine) often exhibit CNS activity (neuroleptic effects), while ketone/amide derivatives (e.g., MK29, MK41) are tailored for receptor antagonism or enzyme inhibition .
  • Substituent Position : The 3-(trifluoromethyl)phenyl group in the target compound contrasts with 4-nitrophenyl () or adamantyl (), which alter steric and electronic properties.
Neuroleptic Activity:
  • Tefludazine (Lu 18-012) : Potent dopamine receptor antagonist (IC₅₀ ~2 nM for dopamine uptake inhibition) due to the trans-configuration and indan substituent .
Antiviral Activity:
  • Sch-350634 : CCR5 antagonist with IC₅₀ <10 nM against HIV-1; oral bioavailability >50% in preclinical models .
  • Sch-417690 : Methoxymethyl substituent improves selectivity for CCR5 over muscarinic receptors .
Antiparasitic Activity:
  • UDO and UDD: Inhibit Trypanosoma cruzi CYP51 (IC₅₀ comparable to posaconazole) via pyridine and trifluoromethylphenyl groups .
Herbicidal Activity:
  • Substituted Phenylpropyl Analogues : Moderate activity against rape (IC₅₀ ~10–50 µM) but weak against barnyard grass .

Biological Activity

1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]- (CAS Number: 1155571-05-3) is a compound with notable biological activity, particularly in neuropharmacology and cardiology. This article explores its synthesis, pharmacological properties, and relevant case studies to provide a comprehensive overview of its biological relevance.

  • Molecular Formula : C13H18F3N3O
  • Molecular Weight : 289.30 g/mol
  • Purity : Typically ≥95% .

Neuroleptic Activity

Research indicates that compounds structurally related to 1-Piperazineethanol exhibit significant neuroleptic activity . A study highlighted the synthesis of various piperazine derivatives, including those similar to 1-Piperazineethanol, which demonstrated effective dopamine uptake inhibition. For instance, trans-4-[3-(4-fluorophenyl)-6-(trifluoromethyl)indan-1-yl]-1-piperazineethanol showed potent neuroleptic effects, suggesting potential applications in treating psychiatric disorders .

Cardiac Effects

In a comparative study assessing the cardiac effects of piperazine derivatives, it was found that certain compounds produced greater inotropic effects in rat hearts compared to guinea pig hearts. Specifically, compound 1 (closely related to 1-Piperazineethanol) demonstrated significant direct inotropic and vasodilatory effects when administered intravenously in anesthetized dogs. This suggests that derivatives of this compound could be explored for therapeutic use in cardiovascular conditions .

Study on Antinociceptive Activity

A pivotal study investigated the antinociceptive effects of a derivative of piperazine (LPP1), which shares structural similarities with 1-Piperazineethanol. This study utilized the chronic constriction injury (CCI) model in mice to evaluate pain relief efficacy. Results indicated that LPP1 significantly reduced tactile allodynia, with an effective dose (ED50) of 1.5 mg/kg, comparable to pregabalin (15.4 mg/kg). Importantly, neither drug induced motor deficits, highlighting their potential as safe analgesics .

Neurodegenerative Processes Investigation

Further research conducted microscopic examinations of the sciatic nerve post-treatment with LPP1 and pregabalin. The findings revealed ultrastructural changes indicative of neurodegenerative processes induced by CCI but also showed elevated nerve growth factor (NGF) content following treatment, suggesting a neuroprotective effect .

Comparative Table of Biological Activities

CompoundActivity TypeEffective Dose (ED50)Notes
1-PiperazineethanolNeurolepticNot specifiedInhibits dopamine uptake .
LPP1 (related compound)Antinociceptive1.5 mg/kgReduced tactile allodynia without motor deficits .
PregabalinAntinociceptive15.4 mg/kgEstablished analgesic; compared with LPP1 .

Q & A

Q. What are the key synthetic routes for 1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves reacting a trifluoromethyl-substituted aniline derivative with a piperazineethanol precursor under catalytic conditions. For example, Friedel-Crafts acylation or Suzuki-Miyaura coupling may be employed to introduce the trifluoromethylphenyl group, followed by piperazine ring functionalization . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical to achieving >80% yield.

Q. How can structural elucidation of this compound be performed?

Use a combination of NMR (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups), mass spectrometry (HRMS for molecular ion confirmation), and X-ray crystallography (if crystalline). The aromatic protons in the 4-amino-3-(trifluoromethyl)phenyl moiety typically resonate at δ 6.8–7.2 ppm in ¹H NMR, while the piperazineethanol backbone shows characteristic peaks at δ 2.5–3.5 ppm for CH₂ groups .

Q. What solvents and formulation strategies are optimal for in vitro studies?

The compound’s solubility varies with pH due to its amino and hydroxyl groups. In aqueous buffers (pH 7.4), dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v) is recommended for stock solutions. For cellular assays, ensure logP values (predicted ~2.1–2.5) are compatible with membrane permeability .

Q. How does the trifluoromethyl group influence electronic properties?

The -CF₃ group is strongly electron-withdrawing, reducing electron density in the phenyl ring. This enhances stability against oxidative degradation and modulates binding interactions in receptor-ligand systems. Computational studies (DFT or molecular docking) can quantify these effects .

Q. What safety protocols are required for handling this compound?

While specific toxicity data are limited, assume acute toxicity based on structural analogs (e.g., phenothiazines). Use PPE (gloves, lab coat), work in a fume hood, and follow waste disposal guidelines for fluorinated compounds .

Advanced Research Questions

Q. How can receptor selectivity be optimized in derivatives of this compound?

Structure-activity relationship (SAR) studies show that substituents on the piperazine ring and phenyl group critically modulate selectivity. For example:

  • Phenyl substituents : Electron-withdrawing groups (e.g., -CF₃) enhance affinity for aminergic receptors.
  • Piperazine modifications : Bulky substituents reduce off-target binding to muscarinic receptors. Use radioligand binding assays (e.g., CCR5 vs. M1/M2 receptors) to quantify selectivity ratios .

Q. What strategies mitigate metabolic instability in preclinical studies?

  • Deuteriation : Replace labile hydrogen atoms (e.g., in the ethanol moiety) with deuterium to slow oxidative metabolism.
  • Prodrug design : Esterify the hydroxyl group to enhance oral bioavailability. Monitor stability via liver microsome assays and LC-MS/MS metabolite profiling .

Q. How do steric and electronic effects impact pharmacokinetics?

The trifluoromethyl group increases metabolic resistance but may reduce solubility. Balance these by:

  • Introducing polar groups (e.g., -OH, -COOH) on the piperazine ring.
  • Using salt forms (e.g., hydrochloride) to improve aqueous solubility. Validate with LogD7.4 measurements and in vivo PK studies in rodent models .

Q. What in vitro models are suitable for evaluating antiviral or CNS activity?

  • HIV-1 entry inhibition : Use pseudotyped virus assays with CCR5-expressing cells (e.g., PM1/CCR5).
  • Dopamine receptor modulation : Employ cAMP accumulation assays in HEK293 cells transfected with D2/D3 receptors. EC₅₀ values <100 nM indicate high potency .

Q. How can conflicting spectral data from different batches be resolved?

Contradictions in NMR or MS often arise from residual solvents or stereochemical impurities.

  • Purification : Use preparative HPLC with a chiral column to isolate enantiomers.
  • Batch analysis : Compare multiple characterization techniques (e.g., IR for functional groups, elemental analysis for C/H/N ratios).
    Cross-validate with literature data from authoritative sources (e.g., NIH PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-
Reactant of Route 2
Reactant of Route 2
1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.